molecular formula C10H16Cl2FN3O B2658508 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride CAS No. 2380173-69-1

5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride

Cat. No.: B2658508
CAS No.: 2380173-69-1
M. Wt: 284.16
InChI Key: BJQJAUWWRPGFMX-UHFFFAOYSA-N
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Description

5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Scientific Research Applications

5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Future Directions

Piperidine derivatives, such as 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride, continue to be a vital fundament in the production of drugs . They show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that there is potential for future research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-fluoropyrimidine with piperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with methoxy groups under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other fluoropyrimidines and contributes to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O.2ClH/c11-9-5-13-7-14-10(9)15-6-8-1-3-12-4-2-8;;/h5,7-8,12H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJAUWWRPGFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=NC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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